

Foundational Studies on AER-271 and Neuroinflammation: A Technical Guide

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Compound of Interest		
Compound Name:	AER-271	
Cat. No.:	B15611825	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

AER-271 is a promising investigational drug that has demonstrated significant potential in mitigating neuroinflammation and its detrimental consequences in various models of central nervous system (CNS) injury. This technical guide provides an in-depth overview of the foundational preclinical research on **AER-271**, focusing on its mechanism of action, and its effects on neuroinflammatory pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of **AER-271**.

AER-271 is a water-soluble prodrug that is converted in vivo to its active form, AER-270, by endogenous phosphatases.[1] AER-270 is a potent and selective inhibitor of Aquaporin-4 (AQP4), a water channel protein highly expressed in astrocytes in the brain.[1][2] AQP4 plays a critical role in the formation of cerebral edema, a common and life-threatening complication of various CNS injuries, including stroke, traumatic brain injury, and cardiac arrest.[1][3][4] By inhibiting AQP4, **AER-271** effectively reduces cerebral edema and, as emerging evidence suggests, modulates key neuroinflammatory signaling pathways.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of **AER-271** in different models of CNS injury and neuroinflammation.



Table 1: Effect of **AER-271** on Cerebral Edema and Neurological Deficit in a Rat Model of Asphyxial Cardiac Arrest

Outcome Measure	Vehicle Control	AER-271 Treatment	Percentage Improvement	Reference
Cerebral Edema (% brain water) at 3h post-CA	83.84%	83.29%	82.1% reduction in edema increase	[1]
Neurological Deficit Score (NDS) at 3h post-CA*	325.00 ± 30.00	261.67 ± 20.56	20% lower (better) score	[1]

^{*}Higher NDS indicates more severe injury.

Table 2: Effect of **AER-271** on Inflammatory Markers in a Rat Model of Radiation-Induced Brain Injury



Inflammatory Marker	Irradiation (IR) Group	IR + AER-271 Group	Observation	Reference
IL-6 Expression	Significantly Increased	Significantly Reduced vs. IR	Attenuation of pro-inflammatory cytokine	[5]
TNF-α Expression	Significantly Increased	Significantly Reduced vs. IR	Attenuation of pro-inflammatory cytokine	[5]
p-JAK2/JAK2 Ratio	Increased	Reduced vs. IR	Inhibition of JAK2 phosphorylation	[5]
p-STAT3/STAT3 Ratio	Increased	Reduced vs. IR	Inhibition of STAT3 phosphorylation	[5]
GFAP Expression	Significantly Increased	Significantly Reduced vs. IR	Reduction in astrocyte activation	[5]

Table 3: Effect of AER-271 in a Mouse Model of Ischemic Stroke (tMCAO)

Outcome Measure	Vehicle Control	AER-271 (5 mg/kg; i.p.)	Observation	Reference
Neurological Score*	2.50 ± 0.62	0.89 ± 0.31	Improved neurological outcome	[2]

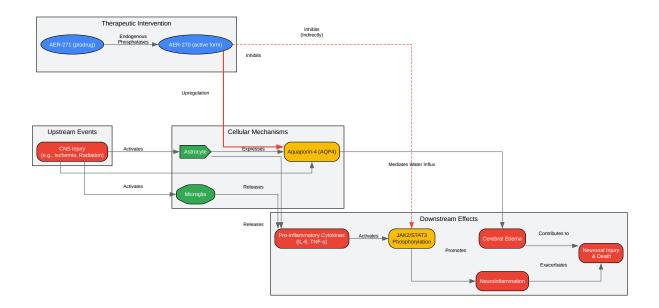
^{*}Lower score indicates better neurological function.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by **AER-271** and provide a visual representation of the experimental workflows used in its preclinical evaluation.



Signaling Pathways

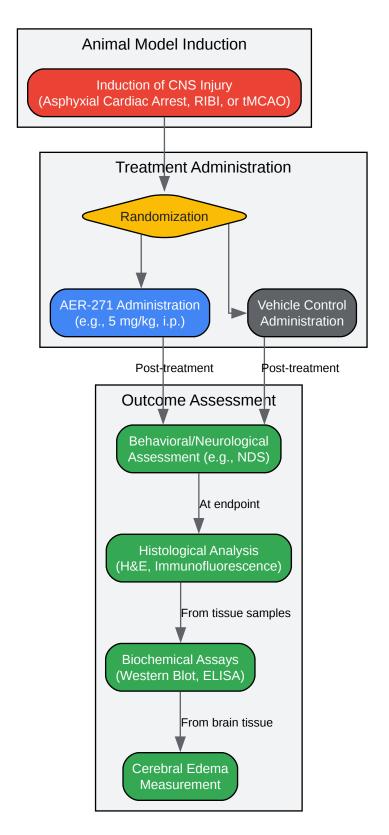


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Caption: Proposed mechanism of AER-271 in neuroinflammation.



Experimental Workflows



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